An In-Depth Technical Guide to 1-Benzyl-4-(benzylamino)piperidin-3-ol: A Key Intermediate in Advanced Drug Development
An In-Depth Technical Guide to 1-Benzyl-4-(benzylamino)piperidin-3-ol: A Key Intermediate in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-4-(benzylamino)piperidin-3-ol, a pivotal chiral intermediate in the synthesis of advanced therapeutic agents. With a focus on the (-)-(3R,4R)-enantiomer, this document delves into its chemical structure, stereochemistry, and its critical role as a precursor to the potent multi-kinase inhibitor BMS-690514, a compound investigated for its anti-cancer properties. We will explore scalable synthetic routes, detailed analytical methodologies for characterization and purity assessment, and the broader significance of the 4-amino-3-hydroxypiperidine scaffold in medicinal chemistry. This guide is intended to be a valuable resource for researchers and drug development professionals engaged in the synthesis and application of complex heterocyclic molecules.
Introduction: The Significance of the 4-Amino-3-hydroxypiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation.[1] Within this class of compounds, the 4-amino-3-hydroxypiperidine core represents a particularly valuable pharmacophore. The presence of the vicinal amino alcohol functionality allows for a range of hydrogen bonding interactions and provides multiple points for further chemical elaboration, making it a key building block in the design of targeted therapeutics.[2]
Derivatives of this scaffold have been investigated for a wide range of biological activities, including the development of antifungal agents and ligands for central nervous system targets.[3][4] The strategic placement of substituents on the piperidine nitrogen and the amino group allows for the fine-tuning of a molecule's affinity and selectivity for its biological target.
This guide focuses specifically on 1-benzyl-4-(benzylamino)piperidin-3-ol, a molecule that exemplifies the utility of this scaffold. The N-benzyl groups not only play a role in the synthetic strategy but also contribute to the overall lipophilicity and potential for receptor interactions of derivative compounds.[1] The primary significance of the (-)-(3R,4R)-enantiomer of this compound lies in its role as a key intermediate in the synthesis of BMS-690514, a potent inhibitor of several receptor tyrosine kinases implicated in cancer progression.[5]
Chemical Structure and Physicochemical Properties
The chemical structure of 1-benzyl-4-(benzylamino)piperidin-3-ol consists of a piperidine ring substituted at the 1-position with a benzyl group, at the 3-position with a hydroxyl group, and at the 4-position with a benzylamino group. The molecule possesses two chiral centers at the 3 and 4 positions of the piperidine ring, giving rise to four possible stereoisomers. The trans relationship between the hydroxyl and benzylamino groups is a key feature of the therapeutically relevant isomers.
| Property | Data |
| Molecular Formula | C19H24N2O |
| Molecular Weight | 296.41 g/mol |
| Physical Form | Solid |
| Purity | Typically >97% |
| Storage | Room Temperature or Refrigerated |
Note: Specific properties such as melting point and solubility are not widely published and may vary depending on the specific stereoisomer and salt form.
Synthesis of (-)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol: A Scalable and Efficient Route
An efficient and scalable synthesis of the enantiomerically pure (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has been developed, which is crucial for its application in the large-scale production of pharmaceutical agents like BMS-690514.[5] The synthetic strategy is designed to control the relative and absolute stereochemistry of the vicinal amino alcohol moiety.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for (-)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol.
Detailed Experimental Protocol
The following protocol is a summary of the key steps in the synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol.
Step 1: Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine
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Alkylation: Pyridine is alkylated with benzyl chloride to form the corresponding pyridinium salt.
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Reduction: The pyridinium salt is reduced using a suitable reducing agent, such as sodium borohydride, to yield 1-benzyl-1,2,3,6-tetrahydropyridine.
Step 2: Epoxidation of the Tetrahydropyridine
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The 1-benzyl-1,2,3,6-tetrahydropyridine is subjected to a two-stage epoxidation process to form the racemic 1-benzyl-3,4-epoxypiperidine. This step is critical for establishing the epoxide ring that will be opened in the subsequent step.
Step 3: Regio- and Stereoselective Ring-Opening
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The racemic epoxide is treated with benzylamine (BnNH2) to open the epoxide ring. This reaction proceeds with high regioselectivity, with the benzylamine attacking the C4 position, and establishes the trans relationship between the newly introduced amino group and the hydroxyl group at C3.[5]
Step 4: Chiral Resolution
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The resulting racemic trans-1-benzyl-4-(benzylamino)piperidin-3-ol is resolved using a chiral resolving agent. Salt formation with (R)-O-acetylmandelic acid has been shown to be an effective method for isolating the desired (-)-(3R,4R)-enantiomer.[5]
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The diastereomeric salt of the desired enantiomer is selectively crystallized from the solution.
Step 5: Liberation of the Free Base
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The purified diastereomeric salt is treated with a base to break the salt and liberate the enantiomerically pure (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol free base.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the structure, purity, and stereochemistry of 1-benzyl-4-(benzylamino)piperidin-3-ol. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzyl groups, the methine protons of the piperidine ring (including the protons at the chiral centers), and the methylene protons of the piperidine ring and the benzyl groups. The coupling patterns and chemical shifts of the protons at C3 and C4 would be crucial for confirming the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the two benzyl groups and the piperidine ring. The chemical shifts of the carbons bearing the hydroxyl and amino groups (C3 and C4) would be of particular interest.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic rings.
-
Chromatographic Purity Assessment
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High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC with UV detection is a standard method for assessing the purity of 1-benzyl-4-(benzylamino)piperidin-3-ol and for detecting any process-related impurities or degradation products.
-
Chiral HPLC is essential for determining the enantiomeric purity of the final product after the resolution step.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS can be employed to analyze for any volatile impurities or residual solvents from the synthesis.
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Role in Drug Development: Precursor to BMS-690514
The primary and most significant application of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol is as a key building block in the synthesis of BMS-690514.[5] BMS-690514 is a potent, orally available, reversible inhibitor of multiple receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), HER4, and vascular endothelial growth factor receptors (VEGFRs).[5][9]
Mechanism of Action of BMS-690514 and the EGFR/VEGFR Signaling Pathways
The signaling pathways initiated by EGFR and VEGFR are critical for cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[5] In many types of cancer, these pathways are dysregulated, leading to uncontrolled tumor growth and metastasis.
BMS-690514 exerts its anti-cancer effects by binding to the ATP-binding site of these kinases, thereby inhibiting their activity and blocking the downstream signaling cascades. The inhibition of both EGFR/HER2 and VEGFR pathways by a single agent represents a promising therapeutic strategy to simultaneously target tumor cell proliferation and the tumor's blood supply.
The following diagram illustrates the central role of EGFR and VEGFR signaling in cancer and the point of intervention for inhibitors like BMS-690514.
Caption: Simplified overview of EGFR and VEGFR signaling pathways and the inhibitory action of BMS-690514.
The synthesis of the enantiomerically pure (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol is therefore a critical upstream process that enables the production of this targeted anti-cancer agent.
Broader Applications in Medicinal Chemistry
Beyond its role as an intermediate for BMS-690514, the N-benzyl-4-aminopiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry.[2] This means that this structural motif is capable of binding to a variety of biological targets with high affinity.
Derivatives of N-benzylpiperidine have been explored for their potential as:
-
Antifungal Agents: Certain 4-aminopiperidine derivatives have shown promising antifungal activity, targeting ergosterol biosynthesis in fungi.[3]
-
Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs. N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease.[10]
-
Antimicrobial Agents: Various derivatives of N-benzyl piperidin-4-one have been synthesized and evaluated for their antibacterial and antifungal properties.[11]
The versatility of the 1-benzyl-4-(benzylamino)piperidin-3-ol structure, with its multiple functional groups and stereochemical complexity, makes it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases.
Conclusion
1-Benzyl-4-(benzylamino)piperidin-3-ol, particularly the (-)-(3R,4R)-enantiomer, is a molecule of significant interest to the pharmaceutical and drug development industries. Its value extends beyond its complex and elegant chemical structure to its crucial role as a key intermediate in the synthesis of a promising anti-cancer therapeutic. The scalable and stereocontrolled synthesis of this compound is a testament to the advancements in modern organic process chemistry. Furthermore, the underlying 4-amino-3-hydroxypiperidine scaffold continues to be a fertile ground for the discovery of new medicines. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of this important molecule, with the aim of supporting further research and development in this exciting area of medicinal chemistry.
References
- Lombardo, L. J., et al. (2012). Selection and Scale-Up Evaluation of an Alternative Route to (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol. Organic Process Research & Development, 16(9), 1476-1483.
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.).
- Woitun, K., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7268.
- ResearchGate. (n.d.). 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted [4.5].
- Blumenschein, G. R., et al. (2013). Phase I-IIa study of BMS-690514, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours. European Journal of Cancer, 49(8), 1835-1844.
- Benchchem. (n.d.). N-benzylpiperidin-4-amine.
- PubChem. (n.d.). 1-Benzyl-4-piperidylamine.
- ACS Axial. (2025, May 2).
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 79, 117178.
- Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing.
- Green Chemistry (RSC Publishing). (n.d.). Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida.
- The Royal Society of Chemistry. (n.d.).
- Zetta, L., et al. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(4), 585-593.
- SpectraBase. (n.d.). 1-Benzyl-4-[(N-(1-oxopropyl)-N-phenylamino)]-4-(methoxymethyl)-piperidine - Optional[13C NMR] - Chemical Shifts.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
Sources
- 1. srinichem.com [srinichem.com]
- 2. N-benzylpiperidin-4-amine | 420136-94-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rsc.org [rsc.org]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Phase I-IIa study of BMS-690514, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
